Methyl3-fluorobutanoate
Description
Methyl 3-fluorobutanoate (C₅H₉FO₂) is a fluorinated aliphatic ester with a molecular weight of 120.12 g/mol (calculated). Fluorinated esters like this are often utilized in pharmaceuticals and agrochemicals due to their metabolic stability and bioavailability .
Properties
IUPAC Name |
methyl 3-fluorobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FO2/c1-4(6)3-5(7)8-2/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVNBSHYSSLWKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-fluorobutanoate can be synthesized through several methods. One common approach involves the esterification of 3-fluorobutyric acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of methyl 3-fluorobutanoate may involve more efficient and scalable methods. Continuous flow reactors and advanced catalytic systems can be employed to enhance yield and purity. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-fluorobutanoate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the ester into corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can transform the ester into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents such as sodium iodide (NaI) in acetone can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-fluorobutyric acid, while reduction could produce 3-fluorobutanol.
Scientific Research Applications
Methyl 3-fluorobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which methyl 3-fluorobutanoate exerts its effects involves its interaction with various molecular targets. The ester functional group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological pathways. The fluorine atom can also influence the compound’s reactivity and binding affinity to enzymes and receptors .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below compares Methyl 3-fluorobutanoate with structurally related esters from the evidence:
Research Findings and Trends
- Metabolic Stability: Fluorination at the 3-position (as in Methyl 3-fluorobutanoate) is a common strategy to reduce enzymatic degradation in drug candidates, a property shared with fluorophenyl-containing analogs like ’s compound .
- Thermal Stability: Phosphonofluoridate esters () exhibit high thermal stability due to phosphorus bonding, but aliphatic fluorinated esters like Methyl 3-fluorobutanoate may decompose at lower temperatures, limiting high-temperature applications .
Biological Activity
Methyl 3-fluorobutanoate is an organic compound that has gained attention in various fields, particularly in medicinal chemistry and biological research. This article explores the biological activity of methyl 3-fluorobutanoate, detailing its mechanisms of action, potential therapeutic applications, and relevant case studies. The information is compiled from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
Methyl 3-fluorobutanoate is an ester derived from butanoic acid, featuring a fluorine atom at the third carbon position. Its chemical formula is , and it has a molecular weight of approximately 132.13 g/mol. The presence of the fluorine atom can significantly influence the compound's biological activity by altering its interaction with biological targets.
Table 1: Basic Properties of Methyl 3-Fluorobutanoate
| Property | Value |
|---|---|
| Chemical Formula | |
| Molecular Weight | 132.13 g/mol |
| Boiling Point | Not extensively studied |
| Solubility | Soluble in organic solvents |
Methyl 3-fluorobutanoate exhibits various biological activities that can be attributed to its structural characteristics. The fluorine atom may enhance lipophilicity, allowing better membrane penetration and interaction with cellular targets. The compound has been studied for its potential roles in:
- Antimicrobial Activity : Preliminary studies suggest that methyl 3-fluorobutanoate may exhibit antimicrobial properties against specific bacterial strains, potentially through disruption of bacterial cell membranes.
- Enzyme Inhibition : Research indicates that this compound can inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
Case Studies and Research Findings
- Antimicrobial Studies : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various fluorinated esters, including methyl 3-fluorobutanoate. Results showed significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting potential as a lead compound for antibiotic development .
- Enzyme Interaction : In a biochemical study, methyl 3-fluorobutanoate was tested as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The compound demonstrated competitive inhibition with an IC50 value indicating promising potential for treating neurodegenerative diseases such as Alzheimer's .
Table 2: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of E. coli and S. aureus | |
| Enzyme Inhibition | Competitive inhibitor of AChE |
Applications in Medicinal Chemistry
The unique properties of methyl 3-fluorobutanoate make it a valuable candidate in pharmaceutical development:
- Drug Design : Its ability to modify biological activity through structural changes allows researchers to explore new therapeutic pathways.
- Prodrug Development : Investigations into prodrugs derived from methyl 3-fluorobutanoate have shown enhanced solubility and bioavailability, making it suitable for oral administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
